



# A Technical Guide to L-Tyrosine-13C,15N: Isotopic Purity and Enrichment Levels

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **L-Tyrosine-13C,15N**, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details its isotopic purity and enrichment levels, provides in-depth experimental protocols for its quantification, and illustrates its role in key biological pathways.

## **Quantitative Data: Isotopic Purity and Enrichment**

**L-Tyrosine-13C,15N** is commercially available from several suppliers, with specified levels of isotopic enrichment and chemical purity. The following tables summarize the typical quantitative data for this essential research compound.

Table 1: Isotopic Enrichment Levels of L-Tyrosine-13C,15N



Supplier/Product ID	Isotopic Enrichment (atom %) - 13C	Isotopic Enrichment (atom %) - 15N	Notes
Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK)	99%	99%	Uniformly labeled
Sigma-Aldrich (607991)	98%	98%	
Cambridge Isotope Laboratories, Inc. (CNLM-7809-PK)	99% (at position 1)	98%	Specifically labeled
Sigma-Aldrich (749958)	99%	98%	Also labeled with Deuterium (98 atom % D)

Table 2: Chemical Purity and Other Specifications

Supplier/Product ID	Chemical Purity	Form	Molecular Weight ( g/mol )
Cambridge Isotope Laboratories, Inc. (CNLM-439-H-PK)	≥98%	Solid	191.12
Sigma-Aldrich (607991)	≥95% (CP)	Solid	191.12
Cayman Chemical (19555)	≥98%	Solid	191.1

# **Experimental Protocols for Isotopic Analysis**

Accurate determination of isotopic purity and enrichment is critical for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.



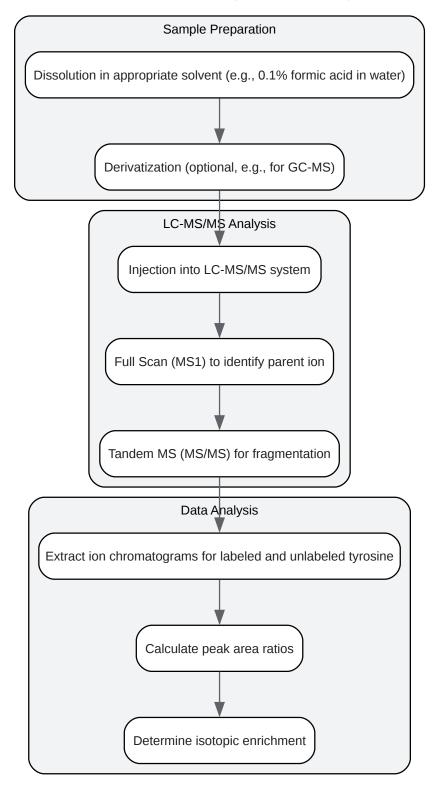


# Mass Spectrometry Workflow for Isotopic Enrichment Analysis

Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment of labeled compounds by measuring their mass-to-charge ratio.



#### Workflow for MS-Based Isotopic Enrichment Analysis



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Caption: Workflow for MS-Based Isotopic Enrichment Analysis.



#### **Detailed Protocol:**

- Sample Preparation:
  - Accurately weigh a small amount of L-Tyrosine-13C,15N and dissolve it in a suitable solvent, such as 0.1% formic acid in LC-MS grade water, to a final concentration of 1-10 μg/mL.
  - For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase volatility. A common method is the preparation of N-acetyl methyl esters.[1]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
  - Chromatographic Separation:
    - Inject the sample onto a reverse-phase C18 column.
    - Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  - Mass Spectrometry Detection:
    - Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
    - Perform a full scan (MS1) to determine the m/z of the precursor ions for both unlabeled L-Tyrosine (C9H11NO3, MW: 181.07) and L-Tyrosine-13C9,15N (13C9H11 15NO3, MW: 191.12).
    - Perform tandem MS (MS/MS) on the selected precursor ions to generate fragmentation patterns for confirmation.
- Data Analysis:
  - Extract the ion chromatograms for the specific m/z values of both the labeled and any residual unlabeled L-Tyrosine.
  - Integrate the peak areas for both isotopic forms.



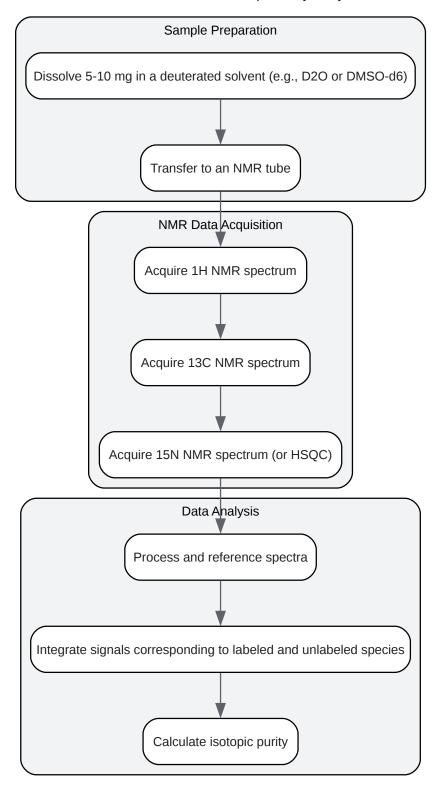
- Calculate the isotopic enrichment using the following formula:
  - Isotopic Enrichment (%) = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] \* 100

## **NMR Spectroscopy for Isotopic Purity Determination**

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of isotopic labels and determine their enrichment.



#### Workflow for NMR-Based Isotopic Purity Analysis



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Caption: Workflow for NMR-Based Isotopic Purity Analysis.



#### **Detailed Protocol:**

- Sample Preparation:
  - Dissolve 5-10 mg of L-Tyrosine-13C,15N in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a small vial.
  - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
  - Acquire a <sup>1</sup>H NMR spectrum to assess the overall purity and structure.
  - Acquire a <sup>13</sup>C NMR spectrum. The presence of <sup>13</sup>C labels will result in strong signals at the corresponding carbon positions. The absence or very low intensity of signals at the natural abundance chemical shifts indicates high isotopic enrichment.
  - Acquire a <sup>15</sup>N NMR spectrum or a <sup>1</sup>H-<sup>15</sup>N HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC experiment is often preferred due to its higher sensitivity and will show correlations for protons attached to <sup>15</sup>N atoms.
- Data Analysis:
  - Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
  - In the <sup>13</sup>C spectrum, compare the integrals of the signals from the <sup>13</sup>C-labeled positions to any residual signals at the natural abundance chemical shifts to quantify the <sup>13</sup>C enrichment.
  - Similarly, in the <sup>15</sup>N spectrum or <sup>1</sup>H-<sup>15</sup>N HSQC, the presence and intensity of the signal will confirm <sup>15</sup>N labeling. Quantification can be performed by comparing the signal integral to that of a known standard.

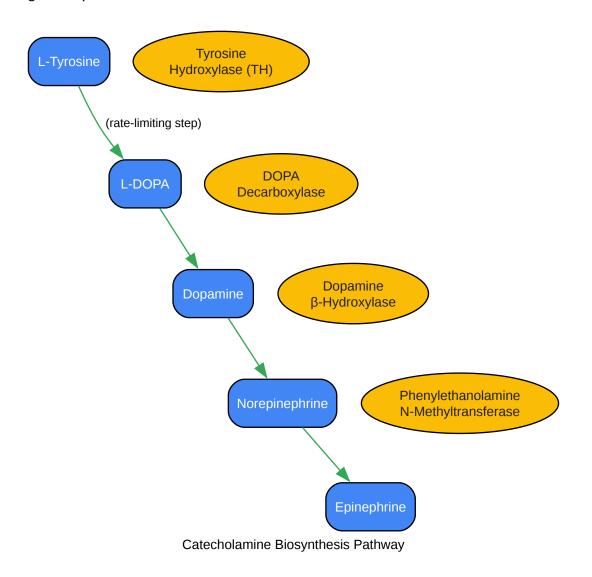
## **Biological Significance and Signaling Pathways**

L-Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several critical biomolecules, including neurotransmitters and hormones. The use of **L-Tyrosine-13C,15N** allows researchers to trace its metabolic fate in these pathways.



## **Catecholamine Biosynthesis**

L-Tyrosine is the initial substrate for the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine. These molecules are vital for neurotransmission and the "fight-or-flight" response.



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Caption: Catecholamine Biosynthesis Pathway.

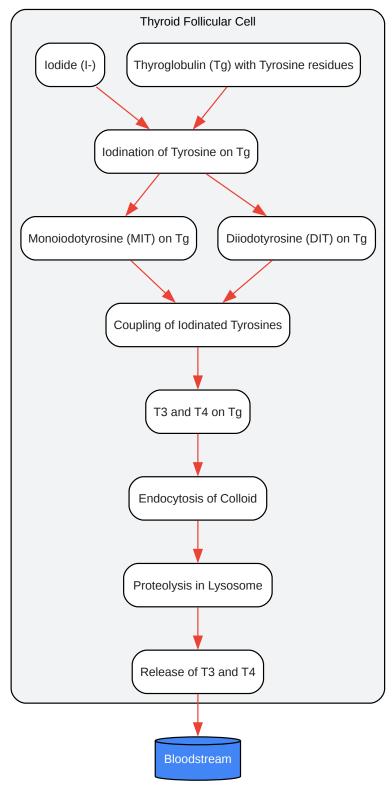
This pathway begins with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[2][3] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[2][4]



## **Thyroid Hormone Synthesis**

L-Tyrosine is also a fundamental component in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism.





Thyroid Hormone Synthesis Pathway

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Caption: Thyroid Hormone Synthesis Pathway.



In the thyroid gland, tyrosine residues within the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form T4 and T3, which are subsequently released into the bloodstream.

### Conclusion

**L-Tyrosine-13C,15N** is an invaluable tool for researchers and scientists in various fields. Its high isotopic enrichment and chemical purity allow for precise tracing and quantification in complex biological systems. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the effective application of this stable isotope-labeled compound in cutting-edge research.

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